Selective Multi-Kinase Profile: Pfmrk vs. Human CDK1 Inhibition
In direct enzymatic assays, 5-(2-methoxyphenyl)-2-morpholin-4-ylpyrido[2,3-d]pyrimidin-4(3H)-one demonstrates a significant selectivity window between the P. falciparum kinase Pfmrk and human CDK1/cyclin B. It inhibits Pfmrk with an IC50 of 3.5 μM [1]. In contrast, its potency against the orthologous human CDK1 complex is lower, with an IC50 of 12 μM [2]. This represents an approximate 3.4-fold selectivity for the parasitic kinase target over the human counterpart in this assay system.
| Evidence Dimension | Inhibitory potency against Plasmodium falciparum kinase Pfmrk vs. human Cyclin-dependent kinase 1 (CDK1/cyclin B) |
|---|---|
| Target Compound Data | IC50 (Pfmrk) = 3.5 μM |
| Comparator Or Baseline | IC50 (human CDK1/cyclin B) = 12 μM |
| Quantified Difference | 3.4-fold selectivity for Pfmrk over human CDK1 |
| Conditions | Enzymatic inhibition assay; data curated in ChEMBL and BindingDB [1][2]. |
Why This Matters
This differential activity profile is critical for research programs targeting parasitic kinases where selectivity over the human host ortholog is a primary concern.
- [1] BindingDB. (2012). BDBM50409725 (CHEMBL1213804): Affinity Data for IC50 against MO15-related protein kinase Pfmrk. BindingDB. View Source
- [2] BindingDB. (2012). BDBM50409725 (CHEMBL1213804): Affinity Data for IC50 against human Cyclin-dependent kinase 1/cyclin B. BindingDB. View Source
